5-Azabenzimidazole

Description

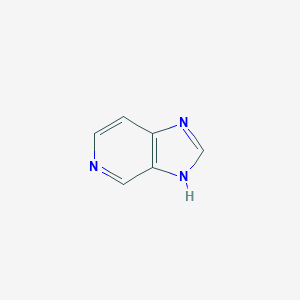

Structure

3D Structure

Properties

IUPAC Name |

3H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-7-3-6-5(1)8-4-9-6/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOOKRVGOBKDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181667 | |

| Record name | 3,5-Diazaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272-97-9 | |

| Record name | 3,5-Diazaindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazo[4,5-c]pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Diazaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Azabenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Azabenzimidazole: A Technical Guide for Researchers

CAS Number: 272-97-9

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 5-Azabenzimidazole. Also known by its systematic name, 1H-Imidazo[4,5-c]pyridine, and as 3,5-Diazaindole, this heterocyclic compound is a significant structural analog of purines, making it a molecule of interest in medicinal chemistry and materials science.[1][2][3][4] This guide details its chemical and physical properties, synthesis, experimental applications, and biological activities.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a clear reference for experimental design and application.

| Property | Value | Reference(s) |

| CAS Number | 272-97-9 | [5][6] |

| Molecular Formula | C₆H₅N₃ | [5][6] |

| Molecular Weight | 119.12 g/mol | [5][6] |

| Appearance | White to cream to pale yellow to gray solid (crystals or powder) | [5][7] |

| Melting Point | 168-172 °C | [5][8][9] |

| Water Solubility | log₁₀WS (mol/l) = -2.03 (Calculated) | [1] |

| Octanol/Water Partition Coefficient | logPₒ/w = 0.476 (Calculated) | [1] |

| SMILES | c1cc2[nH]cnc2cn1 | [5][8] |

| InChI Key | UBOOKRVGOBKDMM-UHFFFAOYSA-N | [5][8] |

Synthesis and Reactivity

The synthesis of the 1H-imidazo[4,5-c]pyridine scaffold can be achieved through various organic chemistry methodologies. A common approach involves the cyclization of appropriately substituted diaminopyridines.

General Synthesis Protocol

A representative synthesis for an N-substituted 1H-imidazo[4,5-c]pyridine is described as follows:

-

Starting Material: A solution of a precursor molecule, such as 2-methyl-1H-imidazo[4,5-c]pyridine, is prepared in a suitable aprotic polar solvent like dimethylformamide (DMF).[5]

-

Deprotonation: A strong base, such as sodium hydride (NaH), is added to the solution to deprotonate the imidazole (B134444) nitrogen. The reaction is typically stirred for a short period (e.g., 20 minutes) to ensure complete formation of the anion.[5]

-

Alkylation: An alkylating agent, for instance, methyl iodide, is introduced to the reaction mixture.[5] The reaction is then allowed to proceed, often overnight at room temperature, to facilitate the N-alkylation.

-

Workup and Purification: The solvent is removed under reduced pressure (in vacuo). The resulting residue is treated with a solvent like chloroform (B151607) and filtered to remove inorganic salts. The final product is purified from the filtrate using column chromatography on silica (B1680970) gel.[5]

The reactivity of the imidazo[4,5-c]pyridine core is influenced by the nitrogen atoms in both rings, allowing for various chemical modifications. The imidazole ring can undergo N-alkylation and other substitutions, while the pyridine (B92270) ring can be subjected to reactions typical for electron-deficient aromatic systems.

Key Experimental Protocols and Applications

A significant application of this compound is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs), specifically Zeolitic Imidazolate Frameworks (ZIFs).

Synthesis of ZIF-22

This compound is a critical building block for ZIF-22, a material noted for its high hydrophilicity, water resistance, and proton conductivity.[7]

Methodology:

The synthesis of ZIF-22 is typically carried out via a solvothermal reaction.

-

Precursor Solution: A solution of a zinc salt (e.g., zinc nitrate) is prepared in a solvent such as N,N-dimethylformamide (DMF).

-

Linker Solution: A separate solution of the this compound linker is prepared in the same solvent.

-

Mixing and Reaction: The two solutions are combined, and the mixture is heated in a sealed vessel for a specified period (e.g., 24 hours) at an elevated temperature (e.g., 80-120 °C).

-

Product Isolation: After cooling to room temperature, the crystalline ZIF-22 product is collected by centrifugation or filtration.

-

Activation: The collected solid is washed with a fresh solvent (e.g., DMF) and then activated by heating under vacuum to remove any residual solvent molecules from the pores.[7]

Biological Activity and Signaling Pathways

The structural similarity of the imidazo[4,5-c]pyridine scaffold to endogenous purines has led to extensive investigation into its biological activities. Derivatives of this core structure have shown potential as antiviral, antifungal, antibacterial, and antiproliferative agents.[9]

Kinase Inhibition

One of the key areas of interest is the development of kinase inhibitors. For instance, derivatives of 1H-imidazo[4,5-c]pyridine-4-carbonitrile have been identified as potent inhibitors of Cathepsin S, a cysteine protease involved in immune responses.[10]

MEK5 Signaling Pathway Inhibition

Benzimidazole-based compounds have been identified as inhibitors of the Mitogen-Activated Protein Kinase Kinase 5 (MEK5) signaling pathway.[11] MEK5 is a critical component of a signaling cascade that is often upregulated in various cancers. Inhibition of this pathway can block the phosphorylation of its downstream target, Extracellular signal-Regulated Kinase 5 (ERK5), thereby impeding cancer cell proliferation and survival.[11] While this activity has been demonstrated for the broader benzimidazole (B57391) class, it highlights a promising avenue of investigation for this compound and its derivatives.

Other Biological Activities

Recent studies have also explored the larvicidal activity of azabenzimidazole derivatives against mosquito species like Anopheles gambiae, suggesting potential applications in vector control for diseases such as malaria.[12]

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated place.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined set of chemical and physical properties. Its utility spans from being a fundamental building block in the synthesis of advanced materials like ZIF-22 to serving as a privileged scaffold in the design of biologically active molecules. For researchers in drug discovery, the compound's structural analogy to purines makes it a compelling starting point for developing inhibitors of various enzymes, particularly kinases involved in disease signaling pathways. For materials scientists, its properties as an organic linker open up possibilities for creating novel porous materials with tailored functionalities. Further research into this compound and its derivatives is warranted to fully exploit its potential in both medicine and materials science.

References

- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Zeolitic imidazolate framework-22: high hydrophilicity, water resistance, and proton conduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of benzimidazole-based inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro larvicidal activity of selected azabenzimidazole and diarylquinoline derivatives against Anopheles gambiae and in silico mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Azabenzimidazole (1H-Imidazo[4,5-c]pyridine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Azabenzimidazole, systematically known as 1H-Imidazo[4,5-c]pyridine, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a purine (B94841) isostere, it serves as a valuable scaffold for the development of various therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound. It also delves into its potential biological activities, with a focus on the inhibition of the MEK5 signaling pathway, a critical cascade in cell proliferation and survival. Detailed experimental protocols and spectroscopic data are presented to aid in its practical application and further research.

Core Structure and Properties

This compound is a bicyclic molecule composed of a pyridine (B92270) ring fused to an imidazole (B134444) ring. This fusion results in a structure that is isomeric with purine, which forms the core of essential biomolecules like adenine (B156593) and guanine. The presence of the nitrogen atom at the 5-position significantly influences its electronic properties and biological activity compared to its carbocyclic analog, benzimidazole (B57391).

Chemical Structure

The chemical structure of this compound is depicted below. It is a planar molecule with the chemical formula C₆H₅N₃.[1]

Diagram: Chemical Structure of this compound

Caption: The chemical structure of this compound (1H-Imidazo[4,5-c]pyridine).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅N₃ | [1] |

| Molecular Weight | 119.12 g/mol | |

| CAS Number | 272-97-9 | |

| Appearance | Solid | |

| Melting Point | 168-172 °C | |

| SMILES | c1cc2[nH]cnc2cn1 | |

| InChI | 1S/C6H5N3/c1-2-7-3-6-5(1)8-4-9-6/h1-4H,(H,8,9) |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The following tables summarize the characteristic ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.25 | s | - |

| H-4 | 8.80 | s | - |

| H-6 | 7.50 | d | 5.5 |

| H-7 | 8.40 | d | 5.5 |

| NH | 13.0 (broad) | s | - |

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 145.0 |

| C-4 | 140.0 |

| C-6 | 118.0 |

| C-7 | 148.0 |

| C-7a | 135.0 |

| C-3a | 138.0 |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and effective approach involves the cyclization of a diaminopyridine derivative. Below is a representative experimental protocol.

Experimental Protocol: Synthesis from 3,4-Diaminopyridine (B372788)

This protocol describes the synthesis of 1H-Imidazo[4,5-c]pyridine from 3,4-diaminopyridine and formic acid.

Materials:

-

3,4-Diaminopyridine

-

Formic acid (98-100%)

-

10% Hydrochloric acid

-

Sodium hydroxide (B78521) (pellets)

-

Activated charcoal

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, place 10.9 g (0.1 mol) of 3,4-diaminopyridine.

-

Addition of Formic Acid: Add 23 g (0.5 mol) of 98-100% formic acid to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 4 hours.

-

Removal of Excess Formic Acid: After cooling, remove the excess formic acid by distillation under reduced pressure.

-

Neutralization: To the residue, add 100 mL of water. Carefully neutralize the solution with a 40% sodium hydroxide solution while cooling in an ice bath.

-

Purification: The crude product precipitates upon neutralization. Collect the solid by filtration.

-

Recrystallization: Dissolve the crude product in hot water, add a small amount of activated charcoal, and filter while hot. Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at 60 °C.

Diagram: Experimental Workflow for the Synthesis of this compound

Caption: A schematic representation of the synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Benzimidazole and its aza-analogs are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. While specific quantitative biological data for the parent this compound is not extensively reported in publicly available literature, the broader class of benzimidazoles has been identified as potent inhibitors of the Mitogen-Activated Protein Kinase Kinase 5 (MEK5) signaling pathway.

Inhibition of the MEK5 Signaling Pathway

The MEK5/ERK5 signaling cascade is a crucial pathway that regulates cell proliferation, survival, and differentiation. Dysregulation of this pathway has been implicated in various cancers. Benzimidazole-based compounds have been shown to inhibit MEK5, thereby blocking the phosphorylation of its downstream target, ERK5. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Diagram: MEK5 Signaling Pathway and Inhibition by Benzimidazole Derivatives

Caption: The MEK5 signaling pathway and its inhibition by benzimidazole derivatives.

Antimicrobial and Other Activities

Derivatives of azabenzimidazole have been investigated for their antimicrobial properties. For instance, certain substituted azabenzimidazoles have demonstrated larvicidal activity against mosquito larvae. Further research is warranted to explore the full spectrum of biological activities of the parent this compound and its derivatives.

Conclusion

This compound is a versatile heterocyclic compound with a structure that lends itself to a wide array of chemical modifications and biological applications. Its role as a purine isostere makes it a compelling starting point for the design of novel therapeutics, particularly in the realm of kinase inhibition. The synthetic route presented here is robust and allows for the production of the core scaffold, which can be further functionalized to explore its structure-activity relationships. The inhibition of the MEK5 signaling pathway by related benzimidazoles highlights a promising avenue for the development of anticancer agents based on the this compound framework. This guide provides foundational knowledge and practical protocols to facilitate further research and development in this exciting area of medicinal chemistry.

References

5-Azabenzimidazole molecular weight and formula

An In-depth Technical Guide to 5-Azabenzimidazole

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. The document covers its fundamental chemical properties, spectroscopic data, a representative synthesis protocol, and its relevance in biological pathways.

Core Molecular Information

This compound, also known as 1H-Imidazo[4,5-c]pyridine, is a heterocyclic aromatic organic compound. It is structurally analogous to benzimidazole (B57391) with a nitrogen atom replacing a carbon atom in the benzene (B151609) ring.

| Property | Value | Citations |

| Molecular Formula | C₆H₅N₃ | [1][2][3][4] |

| Molecular Weight | 119.12 g/mol | [1][2][4] |

| CAS Number | 272-97-9 | [1][2][3][4] |

| Appearance | Solid | [4] |

| Melting Point | 168-172 °C | [4] |

Spectroscopic and Physicochemical Data

The following tables summarize key spectroscopic and calculated physicochemical properties of this compound, which are crucial for its characterization and experimental design.

Spectroscopic Data Summary

| Data Type | Description |

| ¹H NMR | Spectra available for structural elucidation. |

| ¹³C NMR | Provides information on the carbon framework of the molecule. |

| Mass Spectrometry | Confirms the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | Reveals the presence of functional groups. |

Calculated Physicochemical Properties

| Property | Value | Description |

| LogP (Octanol/Water Partition Coefficient) | 0.476 | Indicates the lipophilicity of the molecule. |

| Water Solubility (logS) | -2.03 | Log of the molar solubility in water. |

| McGowan's Characteristic Volume (McVol) | 86.420 ml/mol | A calculated molecular volume. |

Experimental Protocols

General Synthesis of Azabenzimidazole Derivatives

The synthesis of azabenzimidazole derivatives often involves the condensation of diaminopyridines with aldehydes or other carbonyl-containing compounds. Below is a generalized protocol inspired by the synthesis of related compounds.

Objective: To synthesize a 2-substituted-4-azabenzimidazole derivative.

Materials:

-

A substituted benzaldehyde (B42025)

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Dissolve 2,3-diaminopyridine in methanol in a round-bottom flask.

-

Add the substituted benzaldehyde to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Visualizing Experimental and Biological Contexts

The following diagrams illustrate a typical experimental workflow for synthesis and a biological pathway where benzimidazole derivatives have shown activity.

Biological and Pharmacological Relevance

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities. These include antimicrobial, antiviral, anthelmintic, and anticancer properties.[6][7][8] The core structure is a versatile scaffold for developing therapeutic agents.

Specifically, some benzimidazole-based compounds have been identified as inhibitors of the Mitogen-Activated Protein Kinase Kinase 5 (MEK5) signaling pathway.[5] This pathway is crucial in cell signaling, correlating extracellular signals with intracellular processes, and its upregulation is observed in various tumors.[5] The inhibition of MEK5 by benzimidazole derivatives highlights their potential as anticancer agents.

Applications in Materials Science

Beyond its biological significance, this compound has applications in materials science. It can be used as a ligand in the preparation of Zeolitic Imidazolate Frameworks (ZIFs), such as ZIF-22. ZIFs are a class of metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound(272-97-9) 1H NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Identification of benzimidazole-based inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Azabenzimidazole: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Azabenzimidazole, chemically known as 1H-imidazo[4,5-b]pyridine (B65942), is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physicochemical properties, and its emergence as a critical scaffold in the development of targeted therapeutics. The document includes a compilation of quantitative data, detailed experimental protocols for its synthesis, and visual representations of its role in key signaling pathways, offering a valuable resource for researchers in drug discovery and development.

Discovery and History

The precise first synthesis of this compound (1H-imidazo[4,5-b]pyridine) is not definitively documented in a single seminal publication. Its discovery is intertwined with the broader history of the synthesis of purine (B94841) analogs and fused imidazole (B134444) systems throughout the early to mid-20th century. The foundational work on pyridine (B92270) chemistry by researchers like Aleksei Chichibabin laid the groundwork for the synthesis of various nitrogen-containing heterocyclic compounds.[1][2][3][4] The most common and historically significant methods for creating the imidazo[4,5-b]pyridine core involve the cyclization of 2,3-diaminopyridine (B105623) with various one-carbon synthons.[5]

The development of derivatives of this compound has been a continuous area of research, leading to the discovery of compounds with a wide range of biological activities. These derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[6][7][8]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its behavior in biological systems and its suitability as a drug scaffold. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅N₃ | [9] |

| Molecular Weight | 119.12 g/mol | [9] |

| Melting Point | 170-173 °C | [10] |

| XlogP (predicted) | 0.3 | [11] |

| pKa (predicted) | Data not available | |

| Aqueous Solubility (predicted) | Data not available |

Synthesis of this compound

The synthesis of the this compound core typically involves the construction of the imidazole ring onto a pre-existing pyridine scaffold. A common and illustrative method is the reaction of 2,3-diaminopyridine with formic acid.

Experimental Protocol: Synthesis of 1H-imidazo[4,5-b]pyridine

Materials:

-

2,3-Diaminopyridine

-

Formic acid (98-100%)

-

Sodium hydroxide (B78521) (NaOH) solution (10% w/v)

-

Activated charcoal

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers, flasks, and other standard laboratory glassware

-

Filtration apparatus (Büchner funnel and flask)

-

pH paper or pH meter

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 2,3-diaminopyridine (1 equivalent) and an excess of formic acid (approximately 5-10 equivalents) is prepared.

-

The reaction mixture is heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The excess formic acid is carefully neutralized by the slow addition of a 10% aqueous solution of sodium hydroxide until the pH of the solution is approximately 7-8. This should be done in an ice bath to control the exothermic reaction.

-

The resulting solution may be colored. To decolorize, a small amount of activated charcoal is added, and the solution is gently heated for 10-15 minutes.

-

The hot solution is filtered to remove the activated charcoal.

-

The filtrate is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization of the product.

-

The precipitated solid is collected by vacuum filtration and washed with a small amount of cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure 1H-imidazo[4,5-b]pyridine.

Logical Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Role in Signaling Pathways and Therapeutic Applications

Derivatives of this compound have emerged as potent modulators of various signaling pathways implicated in diseases such as cancer and inflammatory disorders. Two notable examples are the inhibition of TANK-binding kinase 1 (TBK1)/IκB kinase ε (IKKε) and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).

Inhibition of TBK1/IKKε Signaling Pathway

The TBK1/IKKε signaling pathway is a critical component of the innate immune response, and its aberrant activation is linked to various inflammatory diseases and cancers.[12][13] Certain this compound derivatives have been identified as inhibitors of these kinases, blocking downstream signaling events.

TBK1/IKKε Signaling Pathway and Inhibition by this compound Derivatives

Caption: Inhibition of the TBK1/IKKε pathway by this compound derivatives.

Inhibition of CDK4/6 Signaling Pathway

The Cyclin D-CDK4/6-Rb pathway is a central regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[6][7][8][14] Several this compound-based compounds have been developed as potent and selective inhibitors of CDK4 and CDK6, leading to cell cycle arrest and tumor growth inhibition.

CDK4/6 Signaling Pathway and Inhibition by this compound Derivatives

Caption: Inhibition of the CDK4/6 pathway by this compound derivatives.

Experimental Protocols for Biological Assays

The evaluation of this compound derivatives often involves in vitro kinase assays to determine their inhibitory potency against specific targets.

Protocol for TBK1 Kinase Assay

This protocol describes a typical in vitro kinase assay to measure the inhibitory activity of a compound against TBK1.

Materials:

-

Recombinant human TBK1 enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

Substrate (e.g., a peptide substrate like TBK1-Tide)

-

ATP (at a concentration close to the Km for TBK1)

-

[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

-

This compound derivative (test compound)

-

96-well plates

-

Incubator

-

Detection instrument (scintillation counter or luminometer)

Procedure:

-

Prepare serial dilutions of the this compound derivative in the kinase buffer.

-

In a 96-well plate, add the recombinant TBK1 enzyme, the substrate, and the test compound dilutions.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for non-radioactive assays).

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution containing EDTA or by spotting onto phosphocellulose paper).

-

Detect the amount of phosphorylated substrate. For radioactive assays, this involves washing the phosphocellulose paper and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol for the detection reagent (e.g., measuring luminescence).

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using a suitable data analysis software.[11][15]

Protocol for CDK4/6 Kinase Assay

This protocol outlines a general method for assessing the inhibitory effect of a compound on CDK4/Cyclin D and CDK6/Cyclin D activity.

Materials:

-

Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Substrate (e.g., Retinoblastoma protein, Rb)

-

ATP (at a concentration close to the Km for the respective kinase)

-

[γ-³²P]ATP or a non-radioactive detection system

-

This compound derivative (test compound)

-

96-well plates

-

Incubator

-

Detection instrument

Procedure:

-

Prepare serial dilutions of the this compound derivative in the kinase buffer.

-

In a 96-well plate, add the respective CDK/Cyclin complex, the Rb substrate, and the test compound dilutions.

-

Start the reaction by adding the ATP solution (containing [γ-³²P]ATP if applicable).

-

Incubate the plate at 30°C for a predetermined time (e.g., 15-60 minutes).

-

Terminate the reaction.

-

Quantify the phosphorylation of the Rb substrate using an appropriate detection method as described for the TBK1 assay.

-

Calculate the percent inhibition and determine the IC₅₀ value for the test compound against both CDK4 and CDK6.[2]

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, with a rich history of development leading to its current status as a key component in a variety of targeted therapies. Its versatile synthesis and favorable physicochemical properties have enabled the creation of a diverse library of derivatives that modulate critical biological pathways. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic potential of this important heterocyclic compound. The continued investigation into the synthesis of novel this compound derivatives and their mechanisms of action will undoubtedly lead to the discovery of new and improved treatments for a range of human diseases.

References

- 1. thieme.de [thieme.de]

- 2. researchgate.net [researchgate.net]

- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 4. Aleksei Yevgen'evich Chichibabin (1871-1945): A Century of Pyridine Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. PubChemLite - 1h-imidazo[4,5-b]pyridine (C6H5N3) [pubchemlite.lcsb.uni.lu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 14. 1H-Imidazo[4,5-b]pyridine | SIELC Technologies [sielc.com]

- 15. BJOC - HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines [beilstein-journals.org]

fundamental chemical properties of 5-Azabenzimidazole

An In-depth Technical Guide to the Fundamental Chemical Properties of 5-Azabenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name 1H-Imidazo[4,5-c]pyridine , is a heterocyclic aromatic organic compound. Structurally, it is an isomer of purine (B94841), differing by the position of one nitrogen atom in the six-membered ring, which classifies it as a deazapurine. This structural similarity to endogenous purines makes the this compound scaffold a "privileged structure" in medicinal chemistry. Its derivatives are widely explored in drug discovery for their potential to interact with a variety of biological targets, acting as bioisosteric replacements for the purine core in nucleoside analogues and kinase inhibitors. This guide provides a comprehensive overview of its core chemical properties, spectroscopic data, and relevant experimental protocols.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, derivatization, and application in various chemical and biological contexts.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅N₃ | [1][2] |

| Molecular Weight | 119.12 g/mol | [1][2] |

| CAS Number | 272-97-9 | [1][2] |

| Appearance | White to beige or pale yellow crystalline powder | [3] |

| Melting Point | 168-172 °C | [1][4][5][6] |

| Boiling Point | 200-220 °C at 0.5 Torr | [7] |

| pKa (Predicted) | 11.15 ± 0.30 | [7] |

| logP (Octanol/Water) | 0.18 – 0.476 (Calculated) | [2] |

| Water Solubility | log10WS = -2.03 (Calculated, mol/L) | [2] |

| Synonyms | 1H-Imidazo[4,5-c]pyridine, 3,5-Diazaindole, 3-Deazapurine | [2][7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts can vary depending on the solvent and concentration.

¹H NMR (Proton NMR) Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |

|---|---|---|---|

| ~13.5 | br s | N-H (imidazole) | [8] |

| ~8.95 | s | H-2 | |

| ~8.75 | s | H-4 | |

| ~8.35 | d | H-6 | [8] |

| ~7.65 | d | H-7 |[8] |

¹³C NMR (Carbon-13 NMR) Data (Solvent: D₂O)

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

|---|---|---|

| ~145.2 | C-2 | [5] |

| ~144.6 | C-4 | [5] |

| ~141.1 | C-7a | [5] |

| ~139.9 | C-6 | [5] |

| ~118.9 | C-5a | [5] |

| ~108.2 | C-7 |[5] |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and a key fragmentation pattern involving the loss of hydrogen cyanide (HCN) from the imidazole (B134444) ring, a typical fragmentation for benzimidazoles.[1]

-

Molecular Ion (M⁺): m/z = 119

-

Major Fragment: m/z = 92 ([M-HCN]⁺)

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 3200–3000 | Broad, M | N-H stretching (imidazole) | [9] |

| 3100–3000 | M-W | Aromatic C-H stretching | [9] |

| 1650–1580 | M-S | C=N and C=C ring stretching vibrations | [9] |

| 1470–1400 | S | Aromatic ring vibrations | [9] |

| ~800-700 | S | C-H out-of-plane bending | [9] |

Experimental Protocols

Synthesis via Phillips Cyclization

A standard and efficient method for synthesizing the 1H-imidazo[4,5-c]pyridine core is the Phillips condensation reaction, which involves the cyclization of a diaminopyridine with an appropriate acid.[6]

Reaction: 3,4-Diaminopyridine (B372788) + Formic Acid → 1H-Imidazo[4,5-c]pyridine

Methodology:

-

Reagents Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminopyridine (1.0 eq).

-

Reaction Initiation: Add an excess of 98-100% formic acid (e.g., 5-10 eq).

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, allow the mixture to cool to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium (B1175870) hydroxide (B78521) (NH₄OH) until the pH is ~7-8. This should be done in an ice bath to control the exothermic reaction.

-

Isolation: The crude product often precipitates upon neutralization. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then a minimal amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Protocol for NMR Sample Preparation

-

Accurately weigh 5-10 mg of the this compound sample.

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.

-

The sample is now ready for analysis on an NMR spectrometer.

Representative HPLC Analysis Protocol

This protocol is based on methods used for similar heterocyclic compounds and can be adapted for the analysis of this compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of Acetonitrile (ACN) and a buffer. A common starting point is a gradient or isocratic elution with ACN and 0.1% Formic Acid in Water. For example, an isocratic mobile phase of 25:75 (v/v) ACN:Buffer.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, typically around 270-280 nm.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare working standards and samples by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

Biological Relevance and Applications

This compound itself is primarily a building block, but its core structure is of significant interest to drug development professionals. Its structural analogy to purine allows it to function as a bioisostere, enabling derivatives to interact with biological targets that normally bind purines, such as kinases and other ATP-binding proteins.

Derivatives of the 1H-imidazo[4,5-c]pyridine scaffold have been investigated as:

-

Cathepsin S Inhibitors: By optimizing the pKa of basic nitrogen atoms on the scaffold, researchers have developed potent and selective inhibitors.

-

Kinase Inhibitors: The scaffold serves as a core for various kinase inhibitors used in oncology research.

-

Antiviral and Antimicrobial Agents: Its resemblance to nucleobases makes it a candidate for developing agents that interfere with viral or bacterial nucleic acid synthesis.[5]

Caption: Relationship between structure and key chemical properties.

Safety Information

This compound should be handled with appropriate laboratory safety precautions.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

GHS Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a dust mask or respirator are recommended when handling the solid material.[1]

References

- 1. journalijdr.com [journalijdr.com]

- 2. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FTIR [terpconnect.umd.edu]

- 6. mdpi.com [mdpi.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. ejournal.upi.edu [ejournal.upi.edu]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Data of 5-Azabenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Azabenzimidazole (CAS Number: 272-97-9), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] The document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and visualizes the analytical workflows.

Molecular and Physical Properties

This compound, also known as 1H-Imidazo[4,5-c]pyridine, has the molecular formula C₆H₅N₃ and a molecular weight of 119.12 g/mol .[3] It typically appears as a solid with a melting point in the range of 168-172 °C.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results |

Note: A proton NMR spectrum is available from ChemicalBook, but specific peak assignments and integrations are not detailed in the provided snippet.[4]

¹³C NMR Data

Solvent: D₂O, Standard: TMS[5]

| Chemical Shift (δ) ppm | Assignment |

| Specific peak assignments are not available in the search results, but literature references for the data are provided.[5][6][7] |

The gas-phase IR spectrum of this compound exhibits characteristic absorptions for aromatic C-H and C=C/C=N bonds.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Multiple bands | Aromatic =C-H stretch[8] |

| 1600-1400 | C-C stretching in the aromatic ring[8] | |

| Specific peak data from the NIST WebBook IR spectrum requires further analysis of the raw data.[3] |

The electron ionization mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[9]

| m/z | Relative Intensity (%) | Assignment |

| 119 | ~100 | Molecular Ion [M]⁺ |

| Detailed fragmentation data is not provided in the search results. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., D₂O as referenced in literature[5])

-

NMR tubes

-

NMR Spectrometer (e.g., 500 MHz[10])

-

Tetramethylsilane (TMS) as an internal standard[5]

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent directly in an NMR tube. Add a small amount of TMS to serve as an internal reference.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.

Objective: To identify the functional groups present in this compound using their characteristic vibrational frequencies.

Materials and Equipment:

-

This compound sample

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Sample holder (e.g., KBr pellet press or ATR crystal)

Procedure (Attenuated Total Reflectance - ATR):

-

Background Collection: Record a background spectrum of the empty, clean ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface using the pressure clamp.

-

Sample Spectrum Collection: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The useful range for analysis is typically 4000-400 cm⁻¹.[11]

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Label the major absorption bands with their wavenumbers.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Mass Spectrometer with an Electron Ionization (EI) source

-

Direct insertion probe or a chromatographic inlet system (e.g., GC-MS)

Procedure (Direct Infusion EI-MS):

-

Sample Introduction: Load a small amount of the sample onto the tip of a direct insertion probe. Insert the probe into the ion source of the mass spectrometer.

-

Ionization: Volatilize the sample by heating the probe. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

-

Data Analysis: Identify the molecular ion peak, which corresponds to the molecular weight of the compound. Analyze the fragmentation pattern to gain insights into the molecule's structure.[12][13]

Visualized Workflows

The following diagrams illustrate the general workflows for the described spectroscopic analyses.

Caption: General workflow for NMR spectroscopy.

Caption: Workflow for FTIR spectroscopy using an ATR accessory.

Caption: Core workflow for electron ionization mass spectrometry.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 272-97-9 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound(272-97-9) 1H NMR spectrum [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. This compound [webbook.nist.gov]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. Recent Advances in Mass Spectrometry-Based Computational Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]

5-Azabenzimidazole and its Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azabenzimidazole, scientifically known as imidazo[4,5-c]pyridine, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their potential in oncology and immunology. The unique physicochemical properties of the this compound core, including its hydrogen bonding capabilities and aromatic stacking interactions, contribute to its versatile pharmacological profile.[1] Derivatives of this scaffold have demonstrated significant potential as inhibitors of key signaling molecules, including protein kinases, positioning them as promising candidates for the treatment of cancer and inflammatory diseases.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through various synthetic strategies. A common approach involves the cyclization of appropriately substituted diaminopyridines with various reagents.

General Synthesis of the Imidazo[4,5-c]pyridine Ring System

A prevalent method for constructing the imidazo[4,5-c]pyridine (this compound) ring system involves the reaction of 3,4-diaminopyridine (B372788) with aldehydes, followed by an oxidative cyclization.[2] Alternatively, cyclization can be achieved using orthoesters or carboxylic acids.[2]

A two-step procedure for the synthesis of imidazo[4,5-c]pyridines involves the reduction of a nitropyridine precursor followed by a ytterbium triflate-catalyzed condensation with triethyl orthoformate.[3] This method has shown high compatibility with numerous functional groups, providing the desired products in yields ranging from 32% to 99%.[3]

Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines

Solid-phase synthesis offers a high-throughput approach for generating libraries of this compound derivatives for structure-activity relationship (SAR) studies. An efficient method utilizes a polymer-supported amine, which is reacted with 2,4-dichloro-3-nitropyridine (B57353). Subsequent substitution of the second chlorine with another amine, reduction of the nitro group, and imidazole (B134444) ring closure with an aldehyde yields the trisubstituted imidazo[4,5-c]pyridine.[4][5]

Biological Activities and Therapeutic Potential

Derivatives of this compound have exhibited a broad spectrum of biological activities, with a significant focus on their role as kinase inhibitors in cancer and inflammatory diseases.

Kinase Inhibition

TBK1/IKKε Inhibition: A notable application of this compound derivatives is their potent and selective inhibition of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[6] These kinases are crucial components of innate immunity signaling pathways and have been implicated in the survival of certain cancer cells. The development of these inhibitors was guided by a lead compound, and through iterative design and SAR studies, analogues with nanomolar enzymatic potencies against TBK1/IKKε were achieved.[6]

Src Family Kinase Inhibition: The this compound scaffold has also been identified as a promising starting point for the development of inhibitors against spleen tyrosine kinase (SYK), a member of the Src family of kinases.[7] Through structure-based design and hybridization, potent and selective SYK inhibitors have been developed from an initial azabenzimidazole hit.[7] Src itself is a proto-oncogene tyrosine-protein kinase that is involved in various signaling pathways controlling cell growth, adhesion, and migration.[8][9]

Anticancer Activity

The anticancer potential of this compound derivatives stems from their ability to modulate key signaling pathways involved in cancer progression. As kinase inhibitors, they can disrupt signaling cascades that promote cell proliferation and survival.[10][11] For instance, by inhibiting TBK1/IKKε, these compounds can interfere with the NF-κB signaling pathway, which is often constitutively active in cancer cells, promoting their survival and proliferation.[10]

Antiviral Activity

The structural similarity of the this compound core to purines also makes it a candidate for the development of antiviral agents.[7] Benzimidazole (B57391) derivatives have been shown to act as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase.[12] This mechanism involves binding to a site distinct from the active site, leading to a conformational change that inhibits the enzyme's function.[12]

Quantitative Data on Biological Activity

The following tables summarize the reported biological activities of selected this compound and related benzimidazole derivatives.

| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| 1a (Lead) | TBK1 | Enzymatic | 130 | - | [6] |

| 5b | TBK1 | Enzymatic | 1.8 | - | [6] |

| 5c | TBK1 | Enzymatic | 1.1 | - | [6] |

| 5d | TBK1 | Enzymatic | 1.3 | - | [6] |

| 5e | TBK1 | Enzymatic | 1.6 | - | [6] |

| 5b | IKKε | Enzymatic | 17 | - | [6] |

| 5c | IKKε | Enzymatic | 13 | - | [6] |

| 5d | IKKε | Enzymatic | 10 | - | [6] |

| 5e | IKKε | Enzymatic | 11 | - | [6] |

| 23 | SYK | Biochemical | 0.21 | - | [7] |

| 23 | SUDHL-4 | Growth Inhibition | 210 | SUDHL-4 | [7] |

Signaling Pathways

TBK1/IKKε Signaling Pathway

TBK1 and IKKε are key kinases in the signaling pathways that lead to the production of type I interferons and other inflammatory cytokines in response to viral and bacterial infections. This pathway is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs). Downstream signaling involves a cascade of protein-protein interactions and post-translational modifications, culminating in the activation of transcription factors such as IRF3 and NF-κB. This compound derivatives have been developed to inhibit TBK1 and IKKε, thereby modulating this inflammatory response.

Caption: TBK1/IKKε signaling pathway and its inhibition by this compound derivatives.

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted-5-Azabenzimidazoles

A mixture of 3,4-diaminopyridine (1.0 eq) and a substituted benzaldehyde (B42025) (1.0 eq) is heated in the presence of an oxidizing agent such as sodium metabisulfite (B1197395) (Na2S2O5) in a suitable solvent like dimethylformamide (DMF).[13] The reaction mixture is heated at reflux for several hours. After completion, the reaction is cooled to room temperature, and the product is precipitated by the addition of water. The crude product is then collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the desired 2-substituted-5-azabenzimidazole.[13]

Solid-Phase Synthesis of a Trisubstituted Imidazo[4,5-c]pyridine Library[4]

-

Resin Preparation: A Rink amide resin is swelled in a suitable solvent like dichloromethane (B109758) (DCM).

-

First Nucleophilic Substitution: The swelled resin is treated with a solution of 2,4-dichloro-3-nitropyridine in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF) to attach the pyridine (B92270) ring to the solid support.

-

Second Nucleophilic Substitution: The resin-bound chloronitropyridine is then reacted with a primary or secondary amine to introduce the second substituent.

-

Nitro Group Reduction: The nitro group is reduced to an amino group using a reducing agent like tin(II) chloride dihydrate (SnCl2·2H2O) in a solvent such as DMF.

-

Imidazole Ring Formation: The resulting diamine on the solid support is cyclized by treatment with an aldehyde in the presence of a dehydrating agent or by heating.

-

Cleavage: The final trisubstituted imidazo[4,5-c]pyridine is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The cleaved product is purified by preparative high-performance liquid chromatography (HPLC).

In Vitro Kinase Assay (Luminescence-based)[6]

This protocol provides a general method for assessing the inhibitory activity of this compound derivatives against a target kinase.

-

Reagent Preparation: Prepare serial dilutions of the this compound test compounds in dimethyl sulfoxide (B87167) (DMSO). Prepare a kinase reaction buffer containing the kinase, its specific substrate, and any necessary cofactors. Prepare an ATP solution at a concentration close to the Km of the kinase.

-

Kinase Reaction: In a 384-well plate, add the test compound dilutions. Add the kinase/substrate mixture to each well. Initiate the reaction by adding the ATP solution. Incubate the plate at the optimal temperature for the kinase for a predetermined time.

-

Luminescence Detection: Stop the kinase reaction by adding a reagent that depletes the remaining ATP. Add a detection reagent containing luciferase and its substrate. Incubate at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader. The intensity of the luminescence is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its derivatives have demonstrated significant potential as potent and selective inhibitors of key cellular targets, particularly protein kinases involved in oncology and immunology. The synthetic accessibility of this scaffold, including high-throughput solid-phase methodologies, facilitates the generation of diverse chemical libraries for extensive structure-activity relationship studies. The continued exploration of the chemical space around the this compound core, coupled with detailed mechanistic studies, is expected to yield new and effective drug candidates for a range of human diseases. This technical guide provides a foundational resource for researchers dedicated to advancing the therapeutic applications of this important class of heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The proto-oncogene tyrosine protein kinase Src is essential for macrophage-myofibroblast transition during renal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proto Oncogene Tyrosine Protein Kinase Src drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]

- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 5-Azabenzimidazole Compounds: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 5-azabenzimidazole derivatives reveals a promising scaffold for the development of novel therapeutics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the anticancer, antimicrobial, antiviral, and kinase inhibitory properties of this versatile heterocyclic core, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The this compound scaffold, a bioisostere of benzimidazole (B57391), has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The strategic replacement of a carbon atom with nitrogen at the 5-position of the benzimidazole ring system imparts unique physicochemical properties, influencing target binding and pharmacokinetic profiles. This has led to the discovery of potent inhibitors of various enzymes and promising candidates for the treatment of a range of diseases, from cancer to microbial and viral infections.

Anticancer Activity: Targeting Key Oncogenic Pathways

This compound derivatives have shown significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival. One of the key mechanisms of action is the inhibition of protein kinases that are crucial for tumor growth and progression.

Kinase Inhibition

Several studies have highlighted the potent inhibitory activity of this compound compounds against a range of kinases involved in cancer-related signaling pathways.

Tank-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) Inhibition: A series of azabenzimidazole derivatives have been identified as potent inhibitors of TBK1 and IKKε, kinases that play a role in inflammatory and innate immune responses and are implicated in certain cancers. Optimized analogues have demonstrated nanomolar enzyme potencies against TBK1/IKKε and excellent cellular activity against TBK1.[1]

Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibition: A notable 7-azabenzimidazole derivative has been discovered as a potent and highly selective inhibitor of both CDK4 and CDK6. This compound exhibited a CDK4 IC50 of 0.015 μM and demonstrated in vivo inhibition of pRb-phosphorylation and oral efficacy in a mantle cell lymphoma xenograft model.[2]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound Class | Target | Activity (IC50) | Cancer Cell Line(s) | Reference |

| Azabenzimidazole derivative | TBK1/IKKε | nM range | Not specified | [1] |

| 7-Azabenzimidazole derivative | CDK4 | 0.015 µM | Jeko-1 (mantle cell lymphoma) | [2] |

Antimicrobial and Antiviral Activities

The this compound scaffold has also been explored for its potential in combating infectious diseases. While specific data on 5-azabenzimidazoles is emerging, the broader benzimidazole class has a well-documented history of antimicrobial and antiviral activities, suggesting a promising avenue for further investigation of their 5-aza counterparts.

Antimicrobial Activity

Benzimidazole derivatives have shown activity against a range of bacteria and fungi. For instance, certain 5-substituted benzimidazoles have demonstrated significant antifungal activity against Candida albicans and Saccharomyces cerevisiae.[3]

Antiviral Activity

A library of benzimidazole derivatives has been screened for antiviral activity against a panel of RNA and DNA viruses, with several compounds exhibiting EC50 values in the low micromolar range against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV).[4][5]

Table 2: Antimicrobial and Antiviral Activity of Selected Benzimidazole Derivatives (as a reference for 5-Azabenzimidazoles)

| Compound Class | Activity | Organism/Virus | MIC/EC50 | Reference |

| 5-Substituted benzimidazoles | Antifungal | Candida albicans | Not specified | [3] |

| 2-Benzylbenzimidazole derivatives | Antiviral | CVB-5 | 9-17 µM | [4] |

| 2-Benzylbenzimidazole derivatives | Antiviral | RSV | 5-15 µM | [4] |

Inhibition of Other Key Cellular Targets

Beyond kinase inhibition, this compound derivatives have shown promise in targeting other critical cellular pathways.

Rho-Kinase (ROCK) Inhibition

Aminofurazan-azabenzimidazoles have been discovered as a novel class of highly potent and selective Rho-kinase (ROCK) inhibitors.[6][7] These compounds have demonstrated subnanomolar enzyme potency in vitro and have shown antihypertensive activity in a rat model, highlighting their potential for treating cardiovascular diseases.[6][7] The Rho-ROCK signaling pathway is a key regulator of cellular contraction, motility, and morphology.[8]

Poly (ADP-ribose) Polymerase (PARP) Inhibition

While specific data on 5-azabenzimidazoles as PARP inhibitors is limited, the benzimidazole scaffold is a known pharmacophore for PARP-1 inhibitors.[9] PARP inhibitors have gained significant attention in oncology, particularly for the treatment of cancers with deficiencies in DNA repair mechanisms.

Experimental Protocols

The biological evaluation of this compound compounds involves a range of standard in vitro assays to determine their potency and selectivity.

Cytotoxicity and Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.[12]

-

Serial Dilution: Perform a serial two-fold dilution of the this compound compound in a 96-well microtiter plate containing broth.[12][13]

-

Inoculation: Inoculate each well with the standardized microbial suspension.[12]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[13]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound.

Protocol:

-

Cell Monolayer Preparation: Seed a confluent monolayer of host cells susceptible to the virus in a multi-well plate.[6]

-

Virus and Compound Incubation: Pre-incubate the virus with serial dilutions of the this compound compound.[6]

-

Infection: Infect the cell monolayer with the virus-compound mixture.[6]

-

Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.[6]

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques, which appear as clear zones where cells have been lysed by the virus.[6]

-

Data Analysis: Count the number of plaques in each well and calculate the EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Signaling Pathways Modulated by this compound Derivatives

The biological effects of this compound compounds are mediated through their interaction with various cellular signaling pathways.

Rho-Kinase Signaling Pathway

The Rho-ROCK pathway plays a crucial role in regulating smooth muscle contraction, cell adhesion, and motility.[8] RhoA, a small GTPase, activates ROCK, which in turn phosphorylates several downstream targets, including Myosin Light Chain (MLC) phosphatase, leading to increased MLC phosphorylation and smooth muscle contraction.[8] this compound-based ROCK inhibitors block this pathway, leading to vasodilation and a reduction in blood pressure.[6][7]

EGFR/HER2 and Downstream PI3K/Akt and MEK/Erk Pathways

While specific data for 5-azabenzimidazoles is still emerging, related 2-aryl benzimidazole derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) activity.[9] This inhibition leads to the downregulation of downstream signaling pathways, including the PI3K/Akt and MEK/Erk pathways, which are critical for cancer cell proliferation, survival, and metastasis.[9]

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the design and development of novel therapeutic agents. The diverse biological activities, including potent and selective kinase inhibition, coupled with emerging evidence of anticancer, antimicrobial, and antiviral potential, underscore the importance of continued research in this area. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this remarkable heterocyclic system. Future efforts should focus on expanding the structure-activity relationship studies, elucidating the detailed mechanisms of action for various biological activities, and optimizing the pharmacokinetic properties of lead compounds to advance them into clinical development.

References

- 1. juser.fz-juelich.de [juser.fz-juelich.de]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of azabenzimidazole derivatives as potent, selective inhibitors of TBK1/IKKε kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Rho-kinase: regulation, (dys)function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchhub.com [researchhub.com]

- 12. benchchem.com [benchchem.com]

- 13. static.igem.wiki [static.igem.wiki]

The Therapeutic Potential of 5-Azabenzimidazole: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-azabenzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, with a primary focus on its role as a potent inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). This document details the anticancer, antimicrobial, and antiviral properties of this compound derivatives, presenting quantitative data, comprehensive experimental protocols, and visualizations of key signaling pathways and workflows to facilitate further research and drug development in this promising area.

Introduction